6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a polysubstituted pyrimidine derivative known for its significant pharmacological activities. This compound is particularly noted for its potential antitumor properties, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of 6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3,4-dichlorobenzaldehyde with benzyl cyanide in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine nitrate under acidic conditions to yield the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its antitumor properties, it is being investigated for potential use in chemotherapy.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity. This inhibition leads to the accumulation of tumor suppressor proteins, thereby exerting its antiproliferative effects .
Comparison with Similar Compounds
6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be compared with other trifluoromethyl-substituted pyrimidine derivatives, such as:
Rociletinib: An antineoplastic drug with a pyrimidine moiety.
Osimertinib: Another antineoplastic drug with a similar structure.
1,2,3-Triazole-containing pyrimidines: These compounds also exhibit significant antitumor activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H9Cl2F3N2 |
---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H9Cl2F3N2/c18-12-7-6-11(8-13(12)19)14-9-15(17(20,21)22)24-16(23-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
RQOUNWBXZKVZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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